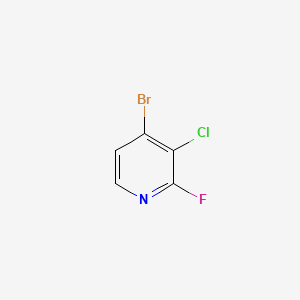

4-Bromo-3-chloro-2-fluoropyridine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-bromo-3-chloro-2-fluoropyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H2BrClFN/c6-3-1-2-9-5(8)4(3)7/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMQBGWKWOLRROL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C(=C1Br)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H2BrClFN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20717805 | |

| Record name | 4-Bromo-3-chloro-2-fluoropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20717805 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.43 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1017793-21-3 | |

| Record name | Pyridine, 4-bromo-3-chloro-2-fluoro- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1017793-21-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Bromo-3-chloro-2-fluoropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20717805 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Introduction: The Strategic Value of Polysubstituted Pyridines

An In-depth Technical Guide to 4-Bromo-3-chloro-2-fluoropyridine (CAS 1017793-21-3): A Versatile Heterocyclic Building Block

In the landscape of modern drug discovery and materials science, heterocyclic scaffolds form the backbone of a vast array of functional molecules. Among these, the pyridine ring is a privileged structure, ubiquitous in pharmaceuticals and agrochemicals. The strategic introduction of multiple, distinct halogen substituents onto this ring creates a highly versatile chemical intermediate, ripe for selective, stepwise functionalization. This compound, registered under CAS number 1017793-21-3, is a prime exemplar of such a building block.[1][2][3][4] Its unique arrangement of bromine, chlorine, and fluorine atoms offers a powerful tool for synthetic chemists, enabling the construction of complex molecular architectures with a high degree of precision.[5] This guide serves as a technical resource for researchers and drug development professionals, providing in-depth insights into its properties, reactivity, and applications.

Section 1: Core Physicochemical Properties

A thorough understanding of a compound's physical and chemical properties is the foundation for its effective use in synthesis. This compound is typically supplied as a solid with high purity, requiring specific storage conditions to maintain its integrity.[6]

| Property | Value | Source |

| CAS Number | 1017793-21-3 | [1][2] |

| Molecular Formula | C₅H₂BrClFN | [1][2] |

| Molecular Weight | 210.43 g/mol | [1] |

| IUPAC Name | This compound | [1][2] |

| Appearance | Solid | [6] |

| Typical Purity | ≥98% | [2][7] |

| Storage Temperature | Inert atmosphere, 2-8°C | |

| SMILES | C1=CN=C(C(=C1Br)Cl)F | [1] |

| InChI Key | UMQBGWKWOLRROL-UHFFFAOYSA-N | [1][2] |

Section 2: Synthetic Strategy and Rationale

While specific proprietary synthesis routes for this compound are maintained by manufacturers, a plausible synthetic pathway can be devised based on established principles of heterocyclic chemistry. A logical approach would involve the sequential, regioselective halogenation of a suitable pyridine precursor. The causality behind such a multi-step synthesis lies in controlling the directing effects of the substituents and the nitrogen atom of the pyridine ring.

A representative synthesis could start from 2-fluoropyridine, utilizing its electronic properties to guide subsequent halogenations. The fluorine at the C2 position is a strong electron-withdrawing group, which, together with the ring nitrogen, deactivates the ring towards electrophilic substitution but can direct incoming electrophiles.

Exemplary Synthetic Protocol (Hypothetical)

This protocol is illustrative, designed to demonstrate the chemical logic rather than replicate a validated process.

Step 1: Synthesis of 3-Chloro-2-fluoropyridine

-

Rationale: Direct chlorination of 2-fluoropyridine. The choice of N-chlorosuccinimide (NCS) provides a source of electrophilic chlorine. An acidic medium is often used to activate the pyridine ring towards electrophilic attack.

-

Procedure:

-

To a solution of 2-fluoropyridine (1.0 equiv) in concentrated sulfuric acid, add N-chlorosuccinimide (1.1 equiv) portion-wise while maintaining the temperature below 25°C.

-

Stir the reaction mixture at room temperature for 12-18 hours, monitoring progress by GC-MS.

-

Carefully pour the mixture onto crushed ice and neutralize with a saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous layer with dichloromethane, dry the combined organic layers over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

Purify the crude product via column chromatography to yield 3-chloro-2-fluoropyridine.

-

Step 2: Synthesis of this compound

-

Rationale: Bromination of the 3-chloro-2-fluoropyridine intermediate. The combination of N-bromosuccinimide (NBS) and a strong acid like oleum provides a potent electrophilic bromine source capable of substituting the deactivated ring at the C4 position.

-

Procedure:

-

Dissolve 3-chloro-2-fluoropyridine (1.0 equiv) in oleum (20% SO₃).

-

Add N-bromosuccinimide (1.1 equiv) portion-wise, controlling any exotherm with an ice bath.

-

Heat the mixture to 50-60°C and stir for 24 hours or until TLC/GC-MS indicates completion.

-

Cool the reaction and quench by slowly pouring it over a large volume of ice.

-

Carefully neutralize the solution with sodium hydroxide pellets or a concentrated solution.

-

Extract the product with ethyl acetate, wash the combined organic phases with brine, dry over sodium sulfate, and evaporate the solvent.

-

Recrystallization or column chromatography of the crude solid affords the final product, this compound.

-

Section 3: Reactivity and Strategic Applications in Synthesis

The synthetic power of this compound stems from the differential reactivity of its three halogen atoms in metal-catalyzed cross-coupling reactions. This allows for predictable and regioselective functionalization. The generally accepted order of reactivity for oxidative addition of halogens on an aromatic ring to a Pd(0) catalyst is I > Br > Cl >> F.[8][9] This hierarchy is the cornerstone of its utility, enabling chemists to selectively address the C-Br bond while leaving the C-Cl and C-F bonds intact for subsequent transformations.

Key Application 1: Regioselective Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a powerful method for forming C-C bonds.[8][10] In the case of this compound, this reaction can be performed with high selectivity at the C-4 (bromo) position.[9] This allows for the introduction of a wide variety of aryl, heteroaryl, or alkyl groups, creating a scaffold that is central to many pharmaceutical agents.[11]

Protocol: Suzuki-Miyaura Coupling with Phenylboronic Acid

-

Self-Validation: The success of this protocol is validated by the selective consumption of the starting material and the formation of a single major product, 3-chloro-2-fluoro-4-phenylpyridine, confirmed by GC-MS and ¹H NMR analysis showing the disappearance of the pyridine C-H proton adjacent to the bromine and the appearance of new aromatic signals corresponding to the phenyl group.

-

Materials:

-

This compound (1.0 equiv)

-

Phenylboronic acid (1.2 equiv)

-

Palladium(II) acetate (Pd(OAc)₂, 0.02 equiv)

-

SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl, 0.04 equiv)

-

Potassium phosphate (K₃PO₄, 2.0 equiv)

-

Anhydrous toluene and water (e.g., 10:1 ratio)

-

-

Procedure:

-

To a dry Schlenk flask, add this compound, phenylboronic acid, K₃PO₄, Pd(OAc)₂, and SPhos.

-

Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

-

Add the degassed toluene/water solvent mixture via syringe.

-

Heat the reaction mixture to 100°C with vigorous stirring for 4-12 hours. Monitor the reaction's progress by TLC or GC-MS.

-

Upon completion, cool the mixture to room temperature and dilute with ethyl acetate.

-

Wash the organic layer with water and then with brine. Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

-

Purify the residue by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to yield the desired product.

-

Key Application 2: Regioselective Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a cornerstone of modern medicinal chemistry for constructing C-N bonds.[12][13] This reaction enables the introduction of primary or secondary amines at the C-4 position of the pyridine ring, a critical step in synthesizing compounds for various therapeutic targets.[14][15][16]

Protocol: Buchwald-Hartwig Amination with Morpholine

-

Self-Validation: The protocol's efficacy is confirmed by LC-MS analysis showing the formation of the product with the expected mass-to-charge ratio. ¹H NMR will confirm the incorporation of the morpholine moiety and the absence of the starting aryl bromide.

-

Materials:

-

This compound (1.0 equiv)

-

Morpholine (1.5 equiv)

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.015 equiv)

-

Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene, 0.03 equiv)

-

Sodium tert-butoxide (NaOtBu, 1.4 equiv)

-

Anhydrous toluene

-

-

Procedure:

-

In a glovebox, charge an oven-dried reaction vial with NaOtBu, Pd₂(dba)₃, and Xantphos.

-

Add this compound and a stir bar.

-

Remove the vial from the glovebox, add anhydrous toluene followed by morpholine via syringe under an inert atmosphere.

-

Seal the vial and heat in a pre-heated oil bath at 110°C for 6-18 hours.

-

After cooling, quench the reaction by adding water. Extract the mixture with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over MgSO₄, and concentrate.

-

Purify the product using column chromatography to obtain 4-(3-chloro-2-fluoropyridin-4-yl)morpholine.

-

Section 4: Safety, Handling, and Storage

As with any reactive chemical intermediate, proper handling of this compound is paramount for laboratory safety. The compound is classified as harmful and an irritant.[17]

| Safety Aspect | Guideline |

| Pictograms | GHS07 (Exclamation Mark) |

| Hazard Statements | H302: Harmful if swallowed.[17] H315: Causes skin irritation.[17] H319: Causes serious eye irritation.[17] H335: May cause respiratory irritation.[17] |

| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapours/spray.[17] P280: Wear protective gloves/eye protection/face protection.[17] P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

| Personal Protective Equipment (PPE) | Wear tightly fitting safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat.[17][18] |

| First Aid Measures | Inhalation: Move person into fresh air. If not breathing, give artificial respiration.[18] Skin Contact: Wash off with soap and plenty of water.[18] Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes.[18] Ingestion: Rinse mouth with water. Never give anything by mouth to an unconscious person.[18] |

| Storage | Store in a tightly closed container in a cool, dry, and well-ventilated place under an inert atmosphere.[17][19] Recommended storage temperature is 2-8°C. |

| Disposal | Dispose of contents/container to an approved waste disposal plant in accordance with local, state, and federal regulations.[17] |

Conclusion

This compound is more than just a collection of atoms; it is a carefully designed tool for chemical synthesis. Its well-defined hierarchy of halogen reactivity allows for selective and predictable functionalization, making it an invaluable asset in the multi-step synthesis of complex target molecules. For researchers in drug development and materials science, mastering the reactivity of this building block opens a direct and efficient route to novel chemical entities, accelerating the pace of innovation.

References

- 1. This compound | C5H2BrClFN | CID 56604170 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound, 98% 5 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]

- 3. 1017793-21-3 | this compound - Fluoropharm [fluoropharm.com]

- 4. Pyridine Derivatives as Heterocyclic Building Blocks (37) [myskinrecipes.com]

- 5. nbinno.com [nbinno.com]

- 6. fishersci.com [fishersci.com]

- 7. This compound, 98% | Fisher Scientific [fishersci.ca]

- 8. tcichemicals.com [tcichemicals.com]

- 9. benchchem.com [benchchem.com]

- 10. Suzuki Coupling [organic-chemistry.org]

- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 12. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 13. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

- 14. youtube.com [youtube.com]

- 15. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. echemi.com [echemi.com]

- 18. acrospharma.co.kr [acrospharma.co.kr]

- 19. fishersci.com [fishersci.com]

4-Bromo-3-chloro-2-fluoropyridine molecular weight and formula

An In-Depth Technical Guide to 4-Bromo-3-chloro-2-fluoropyridine: Properties, Synthesis, and Applications

Authored by: A Senior Application Scientist

Introduction

In the landscape of modern medicinal chemistry and process development, the strategic selection of molecular scaffolds and building blocks is paramount to the successful synthesis of novel chemical entities. Among the heterocyclic intermediates, polysubstituted pyridines represent a privileged class due to their prevalence in a vast array of biologically active compounds. This compound has emerged as a highly versatile and valuable reagent. Its unique trifunctional substitution pattern offers a sophisticated platform for controlled, sequential chemical modifications.

This guide provides an in-depth analysis of this compound, detailing its fundamental properties, chemical reactivity, potential synthetic applications, and essential safety protocols. The content herein is curated for researchers, chemists, and drug development professionals who require a comprehensive understanding of this compound's utility in complex organic synthesis.

Core Physicochemical and Structural Properties

This compound is a synthetically useful intermediate whose utility is defined by its distinct chemical and physical characteristics.[1] A summary of its key identifiers and properties is presented below.

| Property | Value | Source |

| Molecular Formula | C₅H₂BrClFN | [2][3][4] |

| Molecular Weight | 210.43 g/mol | [2][3][4] |

| CAS Number | 1017793-21-3 | [2][3] |

| IUPAC Name | This compound | [2][3] |

| Purity (Typical) | ≥97.5% | [1][2] |

| Physical State | Solid (inferred from related compounds) | N/A |

| Solubility | Slightly soluble in water | [2] |

| Synonyms | 4-bromo-3-chloro-2-fluoro-pyridine | [2][3] |

The strategic arrangement of three different halogen atoms on the pyridine core is the cornerstone of this molecule's synthetic value. The fluorine atom at the C2 position strongly activates the ring for nucleophilic aromatic substitution (SNAr), while the bromine atom at C4 provides a canonical handle for transition-metal-catalyzed cross-coupling reactions. The chlorine atom at C3 further modulates the electronic properties of the ring and offers an additional site for functionalization under specific conditions.

Chemical Reactivity and Synthetic Strategy

The utility of this compound stems from the differential reactivity of its halogen substituents. This allows for a predictable and stepwise approach to molecular elaboration.

-

Nucleophilic Aromatic Substitution (SNAr): The electron-withdrawing nature of the pyridine nitrogen, combined with the strong inductive effect of the fluorine atom at the C2-position, makes this site highly susceptible to attack by nucleophiles (e.g., amines, alcohols, thiols). The fluorine atom is an excellent leaving group in SNAr reactions.

-

Metal-Catalyzed Cross-Coupling: The C-Br bond at the C4-position is the primary site for palladium- or copper-catalyzed cross-coupling reactions. This enables the formation of carbon-carbon (e.g., Suzuki, Sonogashira, Heck) or carbon-nitrogen (e.g., Buchwald-Hartwig) bonds with high selectivity over the C-Cl bond.

-

Lithiation/Halogen-Metal Exchange: The bromine atom can also undergo halogen-metal exchange, typically with organolithium reagents, to generate a pyridyl anion that can be trapped with various electrophiles.

This predictable reactivity hierarchy allows chemists to design synthetic routes where different fragments of a target molecule can be introduced in a controlled sequence.

Caption: Key reaction pathways for this compound.

Application in Pharmaceutical and Agrochemical Synthesis

Halogenated pyridines are crucial intermediates in the synthesis of a wide range of biologically active molecules.[5][6] While specific, publicly documented syntheses using this compound are characteristic of proprietary drug discovery programs, its utility can be understood through its role as a versatile building block.

Workflow: Library Synthesis for Drug Discovery

The compound is an ideal starting point for generating diverse chemical libraries for high-throughput screening. The following protocol outlines a conceptual workflow for creating a library of disubstituted pyridines.

Objective: To synthesize a library of 2-amino-4-aryl-3-chloropyridine derivatives.

Methodology:

-

Step 1: Suzuki Cross-Coupling at C4

-

To a solution of this compound (1.0 eq) in a suitable solvent (e.g., 1,4-dioxane/water) is added the desired arylboronic acid (1.2 eq) and a base (e.g., K₂CO₃, 2.0 eq).

-

The mixture is degassed by bubbling with argon or nitrogen for 15-20 minutes.

-

A palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq) is added, and the reaction vessel is sealed.

-

The mixture is heated to 80-100 °C for 4-12 hours, with reaction progress monitored by TLC or LC-MS.

-

Upon completion, the reaction is cooled, diluted with an organic solvent (e.g., ethyl acetate), washed with brine, dried over Na₂SO₄, and concentrated under reduced pressure.

-

The crude product (4-aryl-3-chloro-2-fluoropyridine) is purified by column chromatography.

-

Causality: The C-Br bond is significantly more reactive than the C-Cl bond in palladium-catalyzed coupling, ensuring high selectivity for C4 functionalization.

-

-

Step 2: Nucleophilic Aromatic Substitution at C2

-

The purified 4-aryl-3-chloro-2-fluoropyridine (1.0 eq) is dissolved in a polar aprotic solvent (e.g., DMSO or DMF).

-

The desired primary or secondary amine (1.5-2.0 eq) and a non-nucleophilic base (e.g., DIPEA, 2.0 eq) are added.

-

The reaction is heated to 100-120 °C for 6-24 hours, monitoring by LC-MS.

-

Causality: The fluorine at C2 is an excellent leaving group for SNAr, activated by the ring nitrogen. The higher reaction temperature is required to displace the fluoride anion.

-

Upon completion, the mixture is cooled, diluted with water to precipitate the product, which is then filtered, washed, and dried. Further purification can be achieved by recrystallization or chromatography.

-

This two-step sequence is a robust method for accessing diverse chemical matter, critical for exploring structure-activity relationships (SAR) in drug discovery programs. Halogenated pyridines are known intermediates for compounds such as PARP-1 inhibitors, underscoring the relevance of this scaffold.[7]

Caption: Workflow for library synthesis using this compound.

Safety, Handling, and Storage

As a halogenated, nitrogen-containing heterocyclic compound, this compound requires careful handling to minimize exposure and risk. While a specific safety data sheet (SDS) is not publicly available, data from closely related compounds can be used to establish a robust safety protocol.

GHS Hazard Classification (Inferred from Analogous Compounds)

| Hazard Statement | Description | Source (Analogous Compound) |

| H302 | Harmful if swallowed | [8][9] |

| H312 | Harmful in contact with skin | [8][9] |

| H315 | Causes skin irritation | [8][9] |

| H319 | Causes serious eye irritation | [8][9] |

| H332 | Harmful if inhaled | [8][9] |

| H335 | May cause respiratory irritation | [8] |

Standard Handling and Storage Protocol

This protocol is designed as a self-validating system to ensure user safety.

-

Personal Protective Equipment (PPE):

-

Wear a properly fitted laboratory coat, closed-toe shoes, and chemical-resistant gloves (nitrile or neoprene).

-

Use ANSI-rated safety glasses with side shields or chemical splash goggles.[8]

-

If there is a risk of inhalation (e.g., handling fine powder), use a respirator with an appropriate organic vapor cartridge.[8]

-

-

Engineering Controls:

-

All handling of solid material and preparation of solutions must be performed inside a certified chemical fume hood to prevent inhalation of dust or vapors.[10]

-

Ensure an eyewash station and safety shower are readily accessible.

-

-

Handling Procedures:

-

Avoid generating dust. Carefully weigh and transfer the solid using a spatula.

-

Keep the container tightly closed when not in use.[10]

-

Wash hands thoroughly after handling, even if gloves were worn.[8]

-

In case of skin contact, wash immediately with plenty of soap and water.[10]

-

In case of eye contact, rinse cautiously with water for several minutes.[10]

-

-

Storage:

-

Disposal:

-

Dispose of waste material and contaminated containers in accordance with local, state, and federal regulations at an approved waste disposal facility.[8]

-

By adhering to this protocol, researchers can safely manage the risks associated with this reactive chemical intermediate.

Conclusion

This compound is a powerful and versatile intermediate for organic synthesis. Its well-defined reactivity hierarchy allows for selective, sequential functionalization, making it an invaluable tool for constructing complex molecular architectures in pharmaceutical and agrochemical research. A thorough understanding of its properties, reactivity, and handling requirements enables chemists to harness its full synthetic potential safely and effectively, accelerating the discovery and development of novel chemical entities.

References

- 1. This compound, 98% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 2. This compound, 98% | Fisher Scientific [fishersci.ca]

- 3. This compound | C5H2BrClFN | CID 56604170 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 1017793-21-3 | this compound - Fluoropharm [fluoropharm.com]

- 5. chemimpex.com [chemimpex.com]

- 6. nbinno.com [nbinno.com]

- 7. nbinno.com [nbinno.com]

- 8. echemi.com [echemi.com]

- 9. 4-Bromo-3-fluoropyridine | C5H3BrFN | CID 2783174 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. fishersci.com [fishersci.com]

Solubility Profile of 4-Bromo-3-chloro-2-fluoropyridine: A Framework for Determination and Application in Organic Solvents

An In-depth Technical Guide for Researchers

Abstract

4-Bromo-3-chloro-2-fluoropyridine is a halogenated pyridine derivative of significant interest as a versatile intermediate in the synthesis of complex molecules within the pharmaceutical and agrochemical sectors.[1] The successful design of synthetic routes, purification strategies, and formulation processes hinges on a thorough understanding of its solubility characteristics. This technical guide addresses the notable scarcity of publicly available quantitative solubility data for this compound. Instead of merely reporting data, this document provides a comprehensive framework for its empirical determination. We will explore the physicochemical properties that govern its solubility, present a qualitative analysis of expected behavior in various solvent classes, and provide a detailed, field-proven experimental protocol for accurate solubility measurement. This guide is intended for researchers, chemists, and drug development professionals who require robust and reliable solubility data to advance their research and development objectives.

Physicochemical Profile & Theoretical Solubility Considerations

A molecule's structure is the primary determinant of its physical properties, including solubility. The principle of "like dissolves like" provides a foundational predictive tool, suggesting that a solute will dissolve best in a solvent that has a similar polarity and intermolecular force profile.

Core Molecular Properties

The key physicochemical properties of this compound are summarized below. These parameters provide the first clues to its solubility behavior.

| Property | Value | Source |

| Molecular Formula | C₅H₂BrClFN | PubChem[2] |

| Molecular Weight | 210.43 g/mol | PubChem[2] |

| CAS Number | 1017793-21-3 | Fisher Scientific[3] |

| Calculated XLogP3 | 2.6 | PubChem[2] |

| Appearance | Solid (typical for substituted pyridines) | General Knowledge |

| Water Solubility | Slightly soluble | Fisher Scientific[3] |

The XLogP3 value of 2.6 indicates a moderate degree of lipophilicity, suggesting that the compound will favor organic solvents over water, a fact corroborated by its description as "slightly soluble in water".[2][3]

Structural Analysis and Predicted Solubility

The structure of this compound features a balance of polar and nonpolar characteristics:

-

Pyridine Ring: The nitrogen atom in the pyridine ring is a Lewis base and a hydrogen bond acceptor, contributing polarity to the molecule.[4][5]

-

Halogen Substituents (Br, Cl, F): The bromine, chlorine, and fluorine atoms are electronegative but also contribute significantly to the molecule's size and surface area. Halogenated aromatic compounds are generally characterized by low aqueous solubility and good solubility in organic solvents.[6]

Based on this structure, we can predict a qualitative solubility profile:

-

Polar Protic Solvents (e.g., Methanol, Ethanol): Moderate solubility is expected. While the compound is not a strong hydrogen bond donor, the nitrogen atom can accept hydrogen bonds from the solvent. The overall lipophilicity from the halogenated ring will, however, limit miscibility.

-

Polar Aprotic Solvents (e.g., Acetone, Acetonitrile, THF, DMSO): Good to high solubility is anticipated. These solvents can engage in dipole-dipole interactions with the polar C-Halogen bonds and the pyridine ring without the energetic penalty of disrupting a strong hydrogen-bonding network like water's.

-

Nonpolar Solvents (e.g., Toluene, Hexane, Dichloromethane): Moderate to good solubility is expected, particularly in chlorinated solvents like dichloromethane. The solubility will be driven by Van der Waals forces, which are favorable given the large, polarizable electron clouds of the bromine and chlorine atoms.[6] Solubility in highly nonpolar aliphatic solvents like hexane may be more limited.

A Validated Protocol for Experimental Solubility Determination

Given the lack of published data, empirical determination is essential. The saturation "shake-flask" method is the gold-standard for measuring equilibrium solubility due to its simplicity and ability to achieve true thermodynamic equilibrium.[7][8] The following protocol is designed to be a self-validating system for generating reliable and reproducible data.

Experimental Workflow Diagram

References

- 1. chemimpex.com [chemimpex.com]

- 2. This compound | C5H2BrClFN | CID 56604170 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound, 98% | Fisher Scientific [fishersci.ca]

- 4. solubilityofthings.com [solubilityofthings.com]

- 5. Pyridine - Wikipedia [en.wikipedia.org]

- 6. CK12-Foundation [flexbooks.ck12.org]

- 7. researchgate.net [researchgate.net]

- 8. who.int [who.int]

The Prudent Researcher's Guide to 4-Bromo-3-chloro-2-fluoropyridine: A Technical Whitepaper on Safe Handling and Application

Foreword: Navigating the Complexities of Halogenated Heterocycles

In the landscape of modern drug discovery and organic synthesis, halogenated pyridines stand out as pivotal building blocks. Their unique electronic properties and versatile reactivity make them indispensable intermediates in the creation of novel pharmaceuticals and agrochemicals.[1] Among these, 4-Bromo-3-chloro-2-fluoropyridine (CAS No. 1017793-21-3) presents a fascinating case study in both synthetic potential and the imperative for meticulous safety protocols. The strategic placement of three distinct halogens on the pyridine ring offers a playground for selective chemical manipulation, yet it also necessitates a profound understanding of its potential hazards.[1]

This technical guide is crafted for the discerning researcher, scientist, and drug development professional. It moves beyond a mere recitation of safety data, delving into the causality behind handling protocols and offering field-proven insights. As we navigate the properties and procedures associated with this compound, our guiding principles will be scientific integrity, proactive risk mitigation, and the empowerment of the researcher to handle this valuable intermediate with the confidence that comes from deep, practical knowledge.

Section 1: Compound Profile and Hazard Assessment

The primary hazards associated with this compound are anticipated to be acute toxicity if swallowed, in contact with skin, or inhaled, as well as the potential for serious skin and eye irritation.[2][3]

Physical and Chemical Properties

A foundational understanding of the physical and chemical properties of this compound is essential for its safe handling and for predicting its behavior in various experimental setups.

| Property | Value | Source |

| CAS Number | 1017793-21-3 | Internal Database |

| Molecular Formula | C₅H₂BrClFN | Internal Database |

| Molecular Weight | 210.43 g/mol | Internal Database |

| Appearance | White to light yellow crystalline solid | [1] |

| Solubility | Slightly soluble in water | Fisher Scientific |

GHS Hazard Classification (Inferred)

Based on the hazard profiles of structurally similar compounds, the following GHS classification is recommended for this compound.[2][3][4]

| Hazard Class | Category | GHS Code | Hazard Statement |

| Acute Toxicity, Oral | Category 4 | H302 | Harmful if swallowed |

| Acute Toxicity, Dermal | Category 4 | H312 | Harmful in contact with skin |

| Skin Corrosion/Irritation | Category 2 | H315 | Causes skin irritation |

| Serious Eye Damage/Eye Irritation | Category 2A | H319 | Causes serious eye irritation |

| Acute Toxicity, Inhalation | Category 4 | H332 | Harmful if inhaled |

| Specific Target Organ Toxicity - Single Exposure (Respiratory Tract Irritation) | Category 3 | H335 | May cause respiratory irritation |

GHS Pictograms:

Hazard and Precautionary Statements

The following H- and P-statements are a composite from the analysis of analogous compounds and represent a conservative and safe approach to handling this compound.[2][3][4]

Hazard Statements (H-Statements):

Precautionary Statements (P-Statements):

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[2]

-

P264: Wash skin thoroughly after handling.[2]

-

P270: Do not eat, drink or smoke when using this product.[2]

-

P271: Use only outdoors or in a well-ventilated area.[2]

-

P280: Wear protective gloves/ protective clothing/ eye protection/ face protection.[2]

-

P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.

-

P302 + P352: IF ON SKIN: Wash with plenty of water.[2]

-

P304 + P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[2]

-

P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

P330: Rinse mouth.[2]

-

P332 + P313: If skin irritation occurs: Get medical advice/attention.

-

P337 + P313: If eye irritation persists: Get medical advice/attention.

-

P362 + P364: Take off contaminated clothing and wash it before reuse.[2]

-

P403 + P233: Store in a well-ventilated place. Keep container tightly closed.[2]

-

P405: Store locked up.[2]

-

P501: Dispose of contents/container to an approved waste disposal plant.[2]

Section 2: The Self-Validating Protocol for Safe Handling and Storage

The following protocols are designed to be a self-validating system, where each step is a checkpoint for safety and procedural integrity. The causality behind each recommendation is explained to foster a deeper understanding and a culture of proactive safety.

Personal Protective Equipment (PPE): The First Line of Defense

The selection of appropriate PPE is non-negotiable. The rationale extends beyond simple barrier protection; it is about creating a work environment where accidental exposure is minimized and can be effectively managed.

-

Eye and Face Protection: Chemical safety goggles are mandatory. A face shield should be worn in conjunction with goggles when there is a risk of splashing or when handling larger quantities. This dual-layer protection is critical to prevent contact with the mucous membranes of the eyes and face.[2]

-

Skin Protection: A flame-retardant lab coat must be worn and kept buttoned. Chemical-resistant gloves, such as nitrile or neoprene, are required. For prolonged handling or in situations with a high risk of contact, double-gloving is a prudent measure. Gloves should be inspected for any signs of degradation or perforation before each use.[2]

-

Respiratory Protection: All handling of this compound should be conducted in a certified chemical fume hood to minimize the risk of inhalation. If engineering controls are not sufficient, a NIOSH-approved respirator with an organic vapor cartridge is necessary.[2]

Laboratory Workflow: A Step-by-Step Methodology

This workflow is designed to guide the researcher through the safe handling of this compound from receipt to disposal.

Step 1: Receiving and Inspection

-

Action: Upon receipt, visually inspect the container for any signs of damage or leakage.

-

Causality: Early detection of a compromised container prevents widespread contamination of the storage area.

Step 2: Storage

-

Action: Store the container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[5] The container should be tightly closed.[2]

-

Causality: Halogenated pyridines can be sensitive to moisture and may react with strong oxidizing or reducing agents. Proper segregation prevents unintended and potentially hazardous reactions. A tightly sealed container prevents the release of vapors.

Step 3: Weighing and Dispensing

-

Action: All weighing and dispensing operations must be conducted within a chemical fume hood. Use a dedicated set of spatulas and weighing boats.

-

Causality: Confining these operations to a fume hood contains any dust or vapors, protecting the researcher from inhalation exposure. Using dedicated equipment prevents cross-contamination.

Step 4: In-Reaction Handling

-

Action: When setting up reactions, add this compound to the reaction vessel within the fume hood. Ensure that the reaction apparatus is properly assembled and vented to a scrubbing system if there is a potential for the release of hazardous byproducts.

-

Causality: The stability of halogenated pyridines can be influenced by reaction conditions.[6] Proper setup and venting are crucial for containing the reaction and any potential off-gassing.

Step 5: Post-Reaction Quenching and Work-up

-

Action: Quench reactions involving this compound cautiously, especially when strong reagents have been used. Perform all extractions and washes within the fume hood.

-

Causality: The quenching of reactions can be exothermic and may lead to the release of volatile compounds. A controlled environment is essential for safety.

Step 6: Decontamination and Waste Disposal

-

Action: Decontaminate all glassware and equipment that has come into contact with the compound using an appropriate solvent. Dispose of all waste, including contaminated PPE, in a clearly labeled, sealed container for hazardous waste.[2]

-

Causality: Thorough decontamination prevents accidental exposure of other laboratory personnel. Proper waste segregation and disposal are legal and ethical obligations to protect the environment and public health.

Emergency Procedures: Preparedness is Key

In the event of an accidental exposure or spill, a rapid and informed response is critical.

-

In Case of Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[4]

-

In Case of Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[4]

-

In Case of Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.[2]

-

In Case of Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[7]

-

In Case of a Spill: Evacuate the area. Wearing appropriate PPE, contain the spill with an inert absorbent material. Collect the absorbed material into a sealed container for hazardous waste disposal. Ventilate the area thoroughly.

Section 3: Visualizing Safety and Workflow

To further clarify the safety protocols and the handling workflow, the following diagrams have been created using Graphviz.

Caption: A logical workflow for the safe handling of this compound.

Caption: A clear decision-making pathway for emergency response procedures.

Section 4: Conclusion and Future Directions

This compound is a compound of significant interest to the synthetic chemistry community. Its utility as a building block in the development of new chemical entities is clear.[1] However, its potential hazards, inferred from closely related structures, demand a high level of respect and a commitment to rigorous safety protocols.

This technical guide has provided a comprehensive framework for the safe handling, storage, and disposal of this compound. By understanding the "why" behind each procedural step, researchers can not only protect themselves and their colleagues but also ensure the integrity and reproducibility of their work.

As the use of this and other complex halogenated heterocycles becomes more widespread, it is imperative that the scientific community continues to share safety data and practical handling experiences. The development of a comprehensive, publicly available SDS for this compound should be a priority for suppliers and researchers alike. In the interim, the principles and protocols outlined in this guide provide a solid foundation for the safe and effective utilization of this valuable chemical intermediate.

References

- 1. nbinno.com [nbinno.com]

- 2. echemi.com [echemi.com]

- 3. 4-Bromo-3-fluoropyridine | C5H3BrFN | CID 2783174 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. fishersci.com [fishersci.com]

- 5. fishersci.com [fishersci.com]

- 6. Halogenation of the 3-position of pyridines through Zincke imine intermediates - PMC [pmc.ncbi.nlm.nih.gov]

- 7. chemicalbook.com [chemicalbook.com]

A Researcher's Guide to Procurement and Application of 4-Bromo-3-chloro-2-fluoropyridine

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of 4-Bromo-3-chloro-2-fluoropyridine (CAS No. 1017793-21-3), a critical building block in modern medicinal and agrochemical chemistry. We will explore its commercial availability, provide a comparative analysis of suppliers, detail essential safety and handling protocols, and present a practical application in organic synthesis.

Introduction to a Versatile Pyridine Intermediate

This compound is a polysubstituted heterocyclic compound whose strategic arrangement of halogen atoms—fluorine, chlorine, and bromine—offers multiple, distinct reaction sites for chemical modification.[1][2] This versatility makes it an invaluable intermediate for constructing complex molecular architectures.[3][4] The electron-deficient nature of the pyridine ring, further enhanced by the inductive effects of the halogens, activates the molecule for various transformations, most notably palladium-catalyzed cross-coupling reactions. Consequently, it is a sought-after precursor in the synthesis of novel pharmaceutical agents and advanced agrochemicals.[1][3]

Key Physicochemical Properties:

-

Molecular Formula: C₅H₂BrClFN[5]

-

Molecular Weight: 210.43 g/mol

-

CAS Number: 1017793-21-3[5]

-

Appearance: Typically a solid[6]

Commercial Availability and Supplier Analysis

The procurement of high-purity starting materials is paramount to the success of any synthetic campaign.[1] this compound is available from several reputable chemical suppliers, often specializing in fluorinated intermediates and building blocks for research and development.

Key commercial suppliers include:

-

Thermo Scientific Chemicals (Fisher Scientific) [5]

-

SynQuest Laboratories [8]

-

Apollo Scientific [9]

-

Arctom Scientific [10]

The following diagram illustrates a typical workflow for the procurement of a specialty chemical like this compound, from initial identification to laboratory use.

Caption: Workflow for sourcing specialty chemicals.

Comparative Data of Commercial Grades

For researchers, selecting the appropriate grade and supplier is a critical decision. The following table summarizes the specifications from leading vendors.

| Supplier | Brand/Partner | Purity | CAS Number | Physical Form | Storage Temp. |

| Fisher Scientific | Thermo Scientific | 98% | 1017793-21-3[5] | Not Specified | Not Specified |

| Sigma-Aldrich | Ambeed, Inc. | 98% | 1017793-21-3[6] | Solid[6] | 2-8°C, Inert Atmosphere[6] |

| SynQuest Labs | SynQuest | 97% | 1017793-21-3 | Not Specified | Not Specified |

| Apollo Scientific | Apollo Scientific | >97% | 1017793-21-3 | Not Specified | Not Specified |

Note: Specifications are subject to change. Always refer to the supplier's official documentation and Certificate of Analysis (CoA) for the most current data.

Safety, Handling, and Storage Protocols

As a halogenated, heterocyclic compound, this compound requires careful handling in a controlled laboratory environment. The primary guidance for safe handling is the Safety Data Sheet (SDS) provided by the supplier.[11]

Key Hazard Information (based on available SDS for CAS 1017793-21-3):

-

Hazard Statements: While a detailed GHS classification is not universally available across all supplier documents, related structures are often associated with skin irritation (H315), serious eye irritation (H319), and potential respiratory irritation (H335).

-

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[12]

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[12]

-

P302+P352: IF ON SKIN: Wash with plenty of water.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

Recommended Handling Procedures:

-

Engineering Controls: Always handle this compound within a certified chemical fume hood to minimize inhalation exposure.

-

Personal Protective Equipment (PPE): Standard PPE includes a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.

-

Storage: Store the compound in a tightly sealed container, protected from moisture. For long-term stability, refrigeration (2-8°C) under an inert atmosphere (e.g., argon or nitrogen) is recommended by some suppliers.[6]

-

Disposal: Dispose of waste material and contaminated containers in accordance with local, state, and federal regulations for hazardous chemical waste.

Application in Synthesis: A Suzuki-Miyaura Cross-Coupling Protocol

The differential reactivity of the C-Br and C-Cl bonds on the pyridine ring allows for selective functionalization. The carbon-bromine bond is generally more susceptible to oxidative addition to a Palladium(0) catalyst, making it the preferred site for initial cross-coupling reactions like the Suzuki-Miyaura coupling.[13][14]

This reaction is fundamental for creating carbon-carbon bonds, enabling the synthesis of biaryl and heteroaryl structures common in pharmaceutical scaffolds.[15][16]

The diagram below illustrates the catalytic cycle for a representative Suzuki-Miyaura coupling at the C4 (bromo) position.

Caption: Catalytic cycle of a Suzuki-Miyaura reaction.

Exemplary Step-by-Step Protocol

This protocol is a general methodology for the Suzuki-Miyaura coupling of an arylboronic acid with this compound. Note: This is a representative procedure and should be optimized for specific substrates.

-

Reagent Preparation:

-

To an oven-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, add this compound (1.0 eq), the desired arylboronic acid or boronic ester (1.1–1.5 eq), and a base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) (2.0–3.0 eq).

-

-

Catalyst Addition:

-

Add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.02–0.05 eq) or a more modern catalyst system like Pd(dppf)Cl₂ (0.02–0.05 eq). The addition should be done under an inert atmosphere.

-

-

Solvent and Degassing:

-

Reaction Execution:

-

Work-up and Purification:

-

Cool the reaction to room temperature and dilute with an organic solvent like ethyl acetate.

-

Wash the organic layer with water and then with brine.

-

Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield the desired 4-aryl-3-chloro-2-fluoropyridine.

-

Conclusion

This compound is a high-value, versatile intermediate for advanced chemical synthesis. Its commercial availability from several reliable suppliers enables its integration into diverse research and development programs. A thorough understanding of supplier specifications, coupled with strict adherence to safety and handling protocols, is essential for its successful and safe application in the laboratory. The compound's utility in robust and predictable transformations, such as the Suzuki-Miyaura coupling, solidifies its role as a key building block in the ongoing quest for novel molecules in the pharmaceutical and agrochemical industries.

References

- 1. nbinno.com [nbinno.com]

- 2. 5-Bromo-2-chloro-4-fluoro-3-iodopyridine as a Halogen-rich Intermediate for the Synthesis of Pentasubstituted Pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. chemimpex.com [chemimpex.com]

- 4. chemimpex.com [chemimpex.com]

- 5. This compound, 98% | Fisher Scientific [fishersci.ca]

- 6. This compound | 1017793-21-3 [sigmaaldrich.com]

- 7. This compound | 1017793-21-3 [sigmaaldrich.com]

- 8. CAS 1017793-21-3 | 3H32-F-16 | MDL MFCD11040607 | this compound | SynQuest Laboratories [synquestlabs.com]

- 9. Heterocyclic Pyridines Supplier & Distributors | Apollo [store.apolloscientific.co.uk]

- 10. arctomsci.com [arctomsci.com]

- 11. fishersci.com [fishersci.com]

- 12. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 13. researchgate.net [researchgate.net]

- 14. pubs.acs.org [pubs.acs.org]

- 15. pubs.acs.org [pubs.acs.org]

- 16. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 17. youtube.com [youtube.com]

An In-depth Technical Guide to the Reactivity Profile of Substituted Halopyridines

Abstract

Substituted halopyridines are fundamental building blocks in modern organic synthesis, underpinning the molecular architecture of a vast array of pharmaceuticals, agrochemicals, and functional materials. Their reactivity is a nuanced interplay of electronic effects governed by the pyridine nitrogen, the nature of the halogen, the substitution pattern, and the specific reaction conditions employed. This technical guide provides a comprehensive exploration of the reactivity profile of substituted halopyridines, offering researchers, scientists, and drug development professionals a detailed understanding of the principles and practical applications of these versatile synthons. We will delve into the core reaction classes—Nucleophilic Aromatic Substitution (SNAr) and Palladium-Catalyzed Cross-Coupling Reactions—elucidating the mechanistic underpinnings and providing field-proven insights to guide experimental design and optimization.

Introduction: The Electronic Landscape of Halopyridines

The pyridine ring, a six-membered aromatic heterocycle, is inherently electron-deficient due to the electronegativity of the nitrogen atom. This fundamental electronic property is the cornerstone of its reactivity, rendering it susceptible to nucleophilic attack while generally being less reactive towards electrophiles compared to benzene. The introduction of a halogen atom further modulates this electronic landscape, creating a polarized C-X bond that serves as a handle for a diverse range of chemical transformations.

The position of the halogen and the nitrogen atom's ability to stabilize anionic intermediates are paramount in dictating the reactivity of halopyridines. Resonance structures illustrate that the ortho (2-) and para (4-) positions are significantly more electron-deficient than the meta (3-) position. This is because the nitrogen atom can effectively delocalize the negative charge in the Meisenheimer intermediate formed during nucleophilic attack at the 2- and 4-positions.[1][2][3] Consequently, SNAr reactions are most favorable at these positions, while the 3-position is generally unreactive under standard SNAr conditions.[1]

Nucleophilic Aromatic Substitution (SNAr): A Detailed Analysis

SNAr is a cornerstone reaction for the functionalization of halopyridines, proceeding via a two-step addition-elimination mechanism.[4][5] The reaction is initiated by the attack of a nucleophile on the carbon atom bearing the halogen, leading to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[4][5] The aromaticity of the ring is then restored by the expulsion of the halide leaving group.

Key Factors Influencing SNAr Reactivity

The success and rate of an SNAr reaction on a halopyridine are governed by a confluence of factors:

-

Position of the Leaving Group: As established, the 2- and 4-positions are highly activated towards SNAr due to the ability of the pyridine nitrogen to stabilize the anionic intermediate through resonance.[1][3] Reactions at the 3-position are significantly less favorable.

-

Nature of the Halogen (Leaving Group): The typical reactivity order for the leaving group in SNAr reactions is F > Cl > Br > I.[1][6][7][8][9] This is often counterintuitive when compared to SN2 reactions. The high electronegativity of fluorine strongly polarizes the C-F bond, making the carbon atom more electrophilic and thus more susceptible to the initial nucleophilic attack, which is often the rate-determining step.[1][5]

-

Ring-Activating and -Deactivating Groups: The presence of additional electron-withdrawing groups (EWGs) ortho or para to the halogen can further enhance the rate of SNAr by stabilizing the Meisenheimer intermediate. Conversely, electron-donating groups (EDGs) can deactivate the ring towards nucleophilic attack.[1][10]

-

Nucleophile Strength and Sterics: A potent nucleophile is required to attack the electron-deficient pyridine ring. The choice of nucleophile can be critical, and in some cases, deprotonation to form a more reactive species (e.g., an alkoxide from an alcohol) is necessary.[1] Steric hindrance around the reaction site, particularly at the C-2 position, can also impact the reaction rate, especially with bulky nucleophiles.[1]

-

Reaction Conditions: Polar aprotic solvents such as DMSO, DMF, and NMP are often employed as they effectively solvate the counter-ion of the nucleophile, enhancing its reactivity.[1] Temperature also plays a crucial role, with many SNAr reactions requiring heating to proceed at a reasonable rate.[11]

Experimental Protocol: A General Procedure for SNAr

This protocol provides a generalized procedure for the SNAr of a halopyridine with an amine nucleophile.

Materials:

-

Halopyridine (1.0 equiv)

-

Amine nucleophile (1.2-2.0 equiv)

-

Base (e.g., K₂CO₃, Cs₂CO₃, or a non-nucleophilic organic base like DBU) (2.0-3.0 equiv)

-

Anhydrous polar aprotic solvent (e.g., DMF, DMSO, NMP)

-

Inert gas (Nitrogen or Argon)

Procedure:

-

To a dry reaction vessel equipped with a magnetic stir bar and a condenser, add the halopyridine and the base.

-

Evacuate and backfill the vessel with an inert gas three times.

-

Add the anhydrous solvent via syringe.

-

Add the amine nucleophile to the stirred suspension.

-

Heat the reaction mixture to the desired temperature (typically between 80-150 °C).

-

Monitor the reaction progress by an appropriate analytical technique (e.g., TLC, LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Quench the reaction by the slow addition of water.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by a suitable method, such as column chromatography or recrystallization.

Visualizing the SNAr Mechanism

Palladium-Catalyzed Cross-Coupling Reactions: A Modern Synthetic Toolkit

Palladium-catalyzed cross-coupling reactions have revolutionized the synthesis of complex organic molecules, and they are particularly powerful for the functionalization of halopyridines. These reactions allow for the formation of C-C, C-N, and C-O bonds with high efficiency and functional group tolerance.

General Principles and Reactivity Trends

The reactivity of halopyridines in palladium-catalyzed cross-coupling reactions is primarily dictated by the ease of the oxidative addition step, which is often rate-determining. This leads to a reactivity trend that is the inverse of that observed in SNAr reactions.

-

Influence of the Halogen: The generally accepted order of reactivity is I > Br > Cl > F.[6] This trend is inversely correlated with the C-X bond dissociation energy, making the oxidative addition of the palladium catalyst to the C-X bond more facile for heavier halogens.[6][12]

-

Influence of Halogen Position: The position of the halogen on the electron-deficient pyridine ring also significantly influences reactivity. The general order of reactivity for the different positions is C4(6) > C2 > C5.[6] The C4 and C6 positions are the most electron-deficient and thus the most susceptible to oxidative addition. The C2 position is also activated, while the C5 position is the least reactive.

-

The "2-Pyridyl Problem": 2-Halopyridines can present unique challenges in cross-coupling reactions. The proximity of the nitrogen atom can lead to catalyst inhibition or the formation of stable, unreactive palladium complexes.[13][14] This often necessitates the use of specialized ligands to achieve high yields.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds between a halopyridine and an organoboron reagent.

-

Causality Behind Experimental Choices: The choice of catalyst, ligand, base, and solvent is critical for a successful Suzuki coupling. For more reactive bromopyridines and iodopyridines, standard palladium catalysts like Pd(PPh₃)₄ or PdCl₂(dppf) often suffice.[7] However, for the less reactive and more economical chloropyridines, highly active catalyst systems employing bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands are typically required to overcome the high C-Cl bond energy.[12][15] The base (e.g., K₂CO₃, K₃PO₄) is crucial for the transmetalation step.

| Halopyridine | Catalyst/Ligand | Base | Solvent | Temp (°C) | Yield (%) | Reference |

| 2-Bromopyridine | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene | 100 | 95 | [12] |

| 2-Chloropyridine | Pd₂(dba)₃ / XPhos | K₃PO₄ | Dioxane | 120 | 88 | [12] |

| 4-Iodopyridine | Pd(PPh₃)₄ | Na₂CO₃ | DME/H₂O | 80 | 92 | [7] |

| 4-Chloropyridine | Pd(OAc)₂ / P(t-Bu)₃ | K₃PO₄ | Dioxane | 110 | 90 | [8] |

Materials:

-

Chloropyridine (1.0 equiv)

-

Arylboronic acid (1.2-1.5 equiv)

-

Palladium pre-catalyst (e.g., Pd₂(dba)₃) (1-3 mol%)

-

Ligand (e.g., XPhos) (2-6 mol%)

-

Base (e.g., K₃PO₄) (2.0-3.0 equiv)

-

Anhydrous, degassed solvent (e.g., 1,4-dioxane, toluene)

Procedure:

-

To a dry Schlenk flask under an inert atmosphere, add the chloropyridine, arylboronic acid, palladium pre-catalyst, ligand, and base.

-

Evacuate and backfill the flask with argon three times.

-

Add the degassed solvent via syringe.

-

Heat the reaction mixture to the desired temperature (e.g., 100-120 °C) with vigorous stirring.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature.

-

Dilute the mixture with an organic solvent and water.

-

Separate the layers and extract the aqueous phase with the organic solvent.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the crude product by column chromatography.

Buchwald-Hartwig Amination

This reaction is a powerful method for the synthesis of N-arylpyridines by coupling a halopyridine with an amine.[16][17]

-

Causality Behind Experimental Choices: Similar to Suzuki coupling, the choice of a bulky, electron-rich phosphine ligand is often crucial, especially for less reactive chloropyridines. The base used (typically a strong, non-nucleophilic base like NaOt-Bu or LiHMDS) is critical for deprotonating the amine and facilitating the catalytic cycle.

Sonogashira Coupling

The Sonogashira coupling enables the formation of a C-C bond between a halopyridine and a terminal alkyne, providing access to valuable alkynylpyridine intermediates.[18]

-

Causality Behind Experimental Choices: This reaction is typically co-catalyzed by palladium and copper(I) iodide.[2][3] The palladium catalyst facilitates the main cross-coupling cycle, while the copper co-catalyst is involved in the formation of a copper acetylide intermediate. The reaction is usually carried out in the presence of an amine base, which also often serves as the solvent.[18] For dihalopyridines, such as 2-bromo-4-iodopyridine, the significant difference in C-X bond reactivity allows for selective coupling at the more reactive C-I bond by carefully controlling the reaction temperature, often running the reaction at room temperature.[2][19]

Other Important Cross-Coupling Reactions

-

Heck Reaction: Couples halopyridines with alkenes.

-

Negishi Coupling: Utilizes organozinc reagents as the coupling partners.[4][9][20] It is known for its high functional group tolerance.

-

Stille Coupling: Employs organotin reagents.[21][22][23][24] A major drawback is the toxicity of the tin reagents.

-

Kumada Coupling: One of the earliest cross-coupling methods, it uses Grignard reagents.[25][26][27][28][29] Its application can be limited by the high reactivity of the Grignard reagent with certain functional groups.

Visualizing a Cross-Coupling Workflow

Conclusion and Future Outlook

The reactivity of substituted halopyridines is a rich and multifaceted field that continues to be of central importance in synthetic chemistry. A thorough understanding of the electronic factors that govern their behavior in both SNAr and cross-coupling reactions is essential for the rational design of synthetic routes to novel and valuable molecules. While SNAr provides a classical and powerful method for functionalization, particularly with nucleophiles, the advent of palladium-catalyzed cross-coupling has dramatically expanded the synthetic chemist's toolbox, allowing for the construction of a vast array of C-C and C-heteroatom bonds under increasingly mild and efficient conditions. Future developments will likely focus on the discovery of even more active and selective catalyst systems, particularly for the challenging and economical chloropyridines, as well as the development of novel transformations that further expand the synthetic utility of these indispensable building blocks.

References

- 1. Three-Component Coupling Sequence for the Regiospecific Synthesis of Substituted Pyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. Microwave Assisted Suzuki-Miyaura and Ullmann Type Homocoupling Reactions of 2- and 3-Halopyridines Using a Pd(OAc)2/Benzimidazolium Salt and Base Catalyst System [mdpi.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. The Palladium Catalysed Suzuki Coupling of 2- and 4-Chloropyridines | Semantic Scholar [semanticscholar.org]

- 9. books.rsc.org [books.rsc.org]

- 10. chemrxiv.org [chemrxiv.org]

- 11. A Simple, Modular Synthesis of Substituted Pyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations | Semantic Scholar [semanticscholar.org]

- 14. The 2-Pyridyl Problem: Challenging Nucleophiles in Cross-Coupling Arylations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 17. research.rug.nl [research.rug.nl]

- 18. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 19. pdf.benchchem.com [pdf.benchchem.com]

- 20. researchgate.net [researchgate.net]

- 21. uwindsor.ca [uwindsor.ca]

- 22. Stille Coupling | NROChemistry [nrochemistry.com]

- 23. Stille Coupling [organic-chemistry.org]

- 24. chem.libretexts.org [chem.libretexts.org]

- 25. Kumada Coupling [organic-chemistry.org]

- 26. Kumada coupling - Wikipedia [en.wikipedia.org]

- 27. Kumada Coupling: Industrial Insights into One of the First C–C Bond Forming Reactions - KCIL Chemofarbe Group – Specialty Chemical Companies Manufacturing in India | Industrial Chemical solvents [kcilglobal.com]

- 28. Kumada Coupling | NROChemistry [nrochemistry.com]

- 29. grokipedia.com [grokipedia.com]

The Architectural Versatility of Pyridine: A Technical Guide to its Functional Derivatives in Drug Discovery

Foreword: The Enduring Legacy of the Pyridine Scaffold

In the landscape of medicinal chemistry, few heterocyclic structures command the same level of respect and utility as pyridine. This six-membered aromatic ring, with its lone nitrogen atom imparting a unique electronic signature, serves as a cornerstone in the design and development of a vast array of therapeutic agents. Its ability to engage in diverse chemical modifications allows for the fine-tuning of pharmacokinetic and pharmacodynamic properties, making it an indispensable tool for the modern drug hunter.[1][2] This guide provides an in-depth exploration of the biological activities of functionalized pyridine derivatives, offering a technical resource for researchers, scientists, and drug development professionals. We will delve into the mechanistic underpinnings of their therapeutic effects, provide field-proven experimental protocols for their evaluation, and illuminate the structure-activity relationships that govern their potency and selectivity.

The Pyridine Core: A Privileged Scaffold in Medicinal Chemistry

The pyridine ring is a versatile pharmacophore due to its unique electronic properties and its capacity to participate in a wide range of chemical reactions.[1][2] The nitrogen atom introduces a dipole moment and a site for hydrogen bonding, which can significantly influence a molecule's solubility, metabolic stability, and binding affinity to biological targets.[2][3] The strategic functionalization of the pyridine ring is a key aspect of modern drug design, allowing for the creation of derivatives with a broad spectrum of biological activities.

Below is a generalized workflow illustrating the process of discovering and evaluating the biological activity of novel functionalized pyridine derivatives.

Caption: A generalized workflow for the discovery and development of biologically active pyridine derivatives.

Anticancer Activity: Targeting the Engines of Malignancy

Pyridine derivatives have emerged as a significant class of anticancer agents, with several approved drugs and numerous candidates in clinical trials.[3][4] Their mechanisms of action are diverse, often involving the inhibition of key enzymes and signaling pathways that are dysregulated in cancer cells.

Mechanism of Action: Inhibition of Kinase Signaling

A primary mechanism by which pyridine derivatives exert their anticancer effects is through the inhibition of protein kinases, which are crucial regulators of cell growth, proliferation, and survival.[5] One of the most important targets in this regard is the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis, the process by which tumors develop new blood vessels to support their growth.[6][7][8]

The following diagram illustrates the VEGFR-2 signaling pathway and the point of inhibition by certain pyridine-based kinase inhibitors.

Caption: Simplified VEGFR-2 signaling pathway and its inhibition by pyridine derivatives.

Quantitative Efficacy of Anticancer Pyridine Derivatives

The potency of anticancer compounds is typically quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition of a specific biological or biochemical function.

| Compound Class | Target | Cancer Cell Line | IC50 (µM) | Reference |

| Pyridine-Ureas | VEGFR-2 | MCF-7 (Breast) | 0.22 - 23.02 | [9] |

| Pyrazolopyridines | PIM-1 Kinase | Various | 0.044 - 0.479 | [10] |

| Cyanopyridines | Not Specified | MCF-7 (Breast) | 1.1 - 2.4 | [4] |

| Thienopyridines | Not Specified | NCI 60-cell line panel | GI50: 0.302 - 3.57 | [10] |

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[4][11][12]

Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals via mitochondrial dehydrogenases. The amount of formazan produced is proportional to the number of viable cells.

Step-by-Step Methodology:

-

Cell Seeding:

-

Harvest cells in their exponential growth phase.

-

Seed cells in a 96-well plate at an optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

-

Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.[11]

-

-

Compound Treatment:

-

Prepare serial dilutions of the pyridine derivatives in culture medium.

-

Remove the old medium from the wells and add 100 µL of the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).

-

Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

-

-

MTT Addition and Incubation:

-

After the incubation period, add 10 µL of a 5 mg/mL MTT solution to each well.[11]

-

Incubate the plate for 2-4 hours at 37°C.

-

-

Formazan Solubilization:

-

Carefully remove the medium containing MTT.

-

Add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[11]

-

-

Absorbance Measurement:

-

Gently shake the plate to ensure the formazan is completely dissolved.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

-

-

Data Analysis:

-

Calculate the percentage of cell viability using the formula: (Absorbance of treated cells / Absorbance of control cells) x 100.

-

Plot a dose-response curve to determine the IC50 value.

-

Antimicrobial Activity: Combating Infectious Diseases

The rise of antimicrobial resistance is a pressing global health challenge, necessitating the discovery of new therapeutic agents. Functionalized pyridine derivatives have demonstrated significant potential as antimicrobial agents, exhibiting activity against a broad spectrum of bacteria and fungi.[13][14][15]

Mechanism of Action: Disruption of Microbial Processes

The antimicrobial mechanisms of pyridine compounds are varied and can include:

-

Disruption of cell membrane integrity: Some pyridine derivatives can intercalate into the bacterial cell membrane, leading to increased permeability and cell death.[3]

-

Inhibition of essential enzymes: Pyridine compounds can inhibit enzymes crucial for microbial survival, such as those involved in cell wall synthesis or DNA replication.[13]

-

Interference with nucleic acid metabolism: Some derivatives can bind to microbial DNA or inhibit enzymes like DNA gyrase and topoisomerase, thereby preventing DNA replication and transcription.

Quantitative Efficacy of Antimicrobial Pyridine Derivatives

The antimicrobial activity of a compound is typically assessed by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the agent that prevents the visible growth of a microorganism.[16][17][18]

| Compound Class | Microorganism | MIC (µg/mL) | Reference |

| N-alkylated pyridine salts | S. aureus | 56 ± 0.5% inhibition at 100 µg/mL | [15] |

| N-alkylated pyridine salts | E. coli | 55 ± 0.5% inhibition at 100 µg/mL | [15] |

| Thienopyridine derivatives | E. coli | >0.0048 - 0.0195 mg/mL | [15] |

| Thienopyridine derivatives | B. mycoides | <0.0048 - 0.0098 mg/mL | [15] |

| Thienopyridine derivatives | C. albicans | <0.0048 - 0.039 mg/mL | [15] |

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

The broth microdilution method is a standard technique for determining the MIC of an antimicrobial agent.[19]

Principle: A standardized suspension of a microorganism is exposed to serial dilutions of the test compound in a liquid growth medium. The MIC is the lowest concentration that inhibits visible growth after incubation.

Step-by-Step Methodology:

-

Preparation of Inoculum:

-

Culture the test microorganism overnight on an appropriate agar medium.

-

Prepare a bacterial suspension in sterile saline or broth and adjust its turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).

-

Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the test wells.[18]

-

-

Preparation of Microtiter Plate:

-

Dispense 50 µL of sterile broth into each well of a 96-well microtiter plate.

-

Add 50 µL of the stock solution of the pyridine derivative to the first well of each row and perform serial twofold dilutions across the plate.

-

-

Inoculation:

-

Add 50 µL of the standardized bacterial inoculum to each well, resulting in a final volume of 100 µL.

-

Include a positive control (wells with bacteria and no compound) and a negative control (wells with broth only).

-

-

Incubation:

-

Incubate the plate at 37°C for 16-24 hours.[18]

-

-

Determination of MIC:

-

After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.

-

Antiviral and Anti-inflammatory Activities: Modulating Host Responses

Beyond their direct action against cancer cells and microbes, pyridine derivatives have also shown promise as antiviral and anti-inflammatory agents.

Antiviral Activity: Targeting Viral Replication

Several pyridine derivatives have been identified as potent inhibitors of viral replication. A notable example is their activity against Human Immunodeficiency Virus (HIV). Some pyridine N-oxide and pyridinone derivatives act as non-nucleoside reverse transcriptase inhibitors (NNRTIs), binding to a hydrophobic pocket in the HIV-1 reverse transcriptase and inhibiting its function.[9][20][21][22][23]

Anti-inflammatory Activity: Quelling the Inflammatory Cascade

Chronic inflammation is a hallmark of many diseases. Pyridine derivatives can exert anti-inflammatory effects through various mechanisms, including the inhibition of pro-inflammatory signaling pathways. The Nuclear Factor-kappa B (NF-κB) pathway is a key regulator of inflammation, and its inhibition is a major therapeutic strategy.[1][24][25]

The following diagram depicts the canonical NF-κB signaling pathway and a potential point of intervention for pyridine derivatives.

Caption: The canonical NF-κB signaling pathway and its potential inhibition by pyridine derivatives.